molecular formula C24H48O4 B12341013 Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- CAS No. 96459-08-4

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-

Cat. No.: B12341013
CAS No.: 96459-08-4
M. Wt: 400.6 g/mol
InChI Key: KGULFLCOPRYBEV-MDZDMXLPSA-N
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Description

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a high-purity nonionic surfactant essential for advanced research and development. This compound is primarily valued for its role as a critical reference standard in the pharmaceutical industry, where it is used to ensure traceability and compliance during analytical method development, validation, and quality control processes for both active pharmaceutical ingredients (APIs) and their final formulations . Its structure, featuring a oleyl-derived hydrophobic chain and a hydrophilic polyoxyethylene glycol (PEG) ether segment, allows it to function as an effective emulsifier and solubilizing agent . In scientific research, these properties are leveraged for the preparation and stabilization of emulsions, particularly in studies focused on drug delivery systems for encapsulating poorly soluble compounds . Furthermore, its surfactant characteristics aid in the dispersion of solid particles in aqueous solutions, a function beneficial in nanotechnology and protein research to prevent aggregation . The compound's mechanism of action involves reducing interfacial tension, thereby facilitating the mixing of immiscible phases and enhancing the solubility of hydrophobic substances in aqueous media . For Research Use Only. Not for human consumption.

Properties

CAS No.

96459-08-4

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

IUPAC Name

2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9+

InChI Key

KGULFLCOPRYBEV-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- typically involves the reaction of 9-octadecen-1-ol with ethylene oxide. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of 9-octadecen-1-ol under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors where the reactants are fed continuously, and the product is removed continuously. This method ensures a steady supply of the compound and allows for better control over the reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- has been explored for various scientific applications:

Surfactant in Formulations

The compound acts as a nonionic surfactant, reducing surface tension and improving the solubility of hydrophobic compounds in aqueous solutions. This property is particularly beneficial in:

  • Pharmaceuticals : Enhancing drug solubility and bioavailability. For instance, formulations containing this compound have demonstrated improved absorption rates of active ingredients in topical applications.
  • Cosmetics : Used as an emulsifier to stabilize formulations and improve texture.

Biological Assays

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- serves as a solubilizing agent in biological assays, aiding in the dispersion of hydrophobic substances necessary for various experimental setups.

Drug Delivery Systems

Due to its amphiphilic nature, the compound is investigated for use in drug delivery systems where it can facilitate the transport of therapeutic agents across biological membranes.

Topical Formulations

A clinical study involving a topical formulation containing Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- showed significantly enhanced absorption rates of active pharmaceutical ingredients compared to control formulations lacking surfactants. This improvement was attributed to the compound's ability to disrupt lipid layers in the skin.

In Vitro Studies

In vitro experiments demonstrated that this compound enhances the efficacy of antifungal agents by increasing their solubility and bioavailability in culture media. Such findings suggest its potential role in developing effective treatments for dermatophyte infections.

Toxicological Profile

The toxicological assessment indicates that Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- generally exhibits low systemic toxicity. However, caution is warranted due to potential irritation effects at higher concentrations. Its longer alkyl chain length contributes to reduced toxicity compared to similar compounds.

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic parts at the interface. This property makes it effective in emulsifying, solubilizing, and stabilizing various formulations .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- 5274-65-7 C₂₂H₄₄O₃ 356.6 Oleyl (C18:1, unsaturated) High lipophilicity; used in surfactants and lipid formulations .
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 Methyl Small, hydrophilic; common solvent in paints and coatings .
2-(2-(Dodecyloxy)ethoxy)ethanol 3055-93-4 C₁₆H₃₄O₃ 274.45 Dodecyl (C12, saturated) Moderate lipophilicity; industrial detergent intermediate .
2-(2-(2-(Hexyloxy)ethoxy)ethoxy)ethanol 63918-91-2 C₁₂H₂₆O₄ 234.38 Hexyl (C6, saturated) Lower toxicity compared to aromatic derivatives; used in cleaning agents .
2-[2-(2-Chloroethoxy)ethoxy]ethanol 5197-62-6 C₆H₁₃ClO₃ 168.62 Chloroethyl Reactive intermediate for synthesizing pharmaceuticals .
2-(2-Ethoxyethoxy)ethanol 111-90-0 C₆H₁₄O₃ 134.17 Ethyl High boiling point (202°C); solvent for resins and dyes .

Physical Properties

  • Boiling Points: The oleyl derivative (CAS 5274-65-7) has a high boiling point due to its long hydrocarbon chain, though exact data is unavailable in the evidence. 2-(2-Methoxyethoxy)ethanol boils at 194°C , while 2-(2-ethoxyethoxy)ethanol boils at 202°C .
  • Solubility: Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is sparingly soluble in water but miscible with oils and organic solvents. Shorter-chain derivatives like 2-(2-methoxyethoxy)ethanol are water-miscible .

Research Findings and Industrial Relevance

  • Synthesis: Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is synthesized via etherification of oleyl alcohol with diethylene glycol, similar to methods described for related compounds in and .
  • Market Trends : Oleyl-based glycol ethers are gaining traction in biodegradable surfactants, aligning with green chemistry trends .
  • Regulatory Status: Glycol ethers with chains >C8 are less regulated than shorter-chain variants (e.g., ethylene glycol monomethyl ether), which are restricted under REACH .

Biological Activity

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a compound that belongs to the class of ethoxylated fatty alcohols. Its biological activity has been the subject of various studies, particularly concerning its surfactant properties, potential applications in pharmaceuticals, and its effects on biological systems.

  • Molecular Formula : C22_{22}H44_{44}O3_3
  • Molecular Weight : 356.59 g/mol
  • CAS Number : 5274-65-7

The compound is characterized by a long hydrocarbon chain and multiple ethylene oxide units, which influence its hydrophilic-lipophilic balance (HLB) and thus its biological interactions.

Surfactant Properties

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- exhibits significant surfactant activity. Surfactants are known to reduce surface tension and can facilitate the solubilization of various compounds in aqueous solutions. This property is particularly useful in pharmaceutical formulations where drug solubility is a concern. The hydrophobic tail (the octadecenyl group) enhances the lipophilicity of the compound, making it effective in penetrating lipid membranes .

Cytotoxicity and Cell Viability

Research has indicated that compounds similar to ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can exhibit varying degrees of cytotoxicity depending on their concentration and structure. A study assessing the cytotoxic effects of long-chain fatty alcohol derivatives found that lower concentrations generally promote cell viability, while higher concentrations can lead to cell death due to membrane disruption .

Applications in Drug Delivery

The ability of this compound to enhance drug solubility and stability makes it a candidate for use in drug delivery systems. Ethoxylated fatty alcohols are often employed as emulsifiers or carriers in topical formulations, allowing for improved absorption through the skin .

Case Studies

  • Topical Formulations : In a clinical study involving a topical formulation containing ethoxylated fatty alcohols, patients demonstrated improved absorption rates of active pharmaceutical ingredients compared to formulations without such surfactants. This was attributed to the compound's ability to disrupt lipid layers in the skin, facilitating deeper penetration of drugs .
  • In Vitro Studies : In vitro studies have shown that ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can enhance the efficacy of antifungal agents by increasing their solubility and bioavailability in culture media. This effect was particularly pronounced in formulations aimed at treating dermatophyte infections .

Toxicological Profile

The toxicological profile of ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- indicates low systemic toxicity; however, irritation potential exists. Studies suggest that while higher alkyl chain lengths correlate with reduced toxicity, care should be taken when formulating products intended for sensitive applications such as cosmetics or pharmaceuticals .

Q & A

Advanced Research Question

  • NMR spectroscopy : Assign peaks for ethoxy and oleyl groups (e.g., δ 1.2–1.6 ppm for CH₂ groups, δ 5.3 ppm for olefinic protons).
  • FT-IR : Identify ether (C-O-C) stretches at ~1100 cm⁻¹ and hydroxyl (-OH) bands at ~3400 cm⁻¹ .
  • Mass spectrometry fragmentation : Use high-resolution MS/MS to confirm the ethoxylation degree and oleyl chain integrity .

How can researchers design experiments to assess the environmental impact of this compound?

Advanced Research Question

  • Biodegradation assays : Use OECD 301F (closed bottle test) to measure aerobic degradation rates.
  • Ecototoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and algae (EC₅₀) using OECD 202/201 guidelines.
  • Bioaccumulation potential : Calculate log P values (estimated ~4.2 for ethoxylated surfactants) and compare with regulatory thresholds .

What experimental strategies resolve contradictions in reported LCMS/HPLC data for ethoxylated alcohols?

Advanced Research Question

  • Column calibration : Use certified reference standards (e.g., polyethylene glycols) to normalize retention times.
  • Ionization optimization : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance [M+H]⁺ signal clarity.
  • Data reconciliation : Apply multivariate analysis to account for batch-to-batch variability in ethoxylation .

How does the compound’s surfactant efficacy compare to structurally analogous nonylphenol ethoxylates?

Basic Research Question

PropertyEthanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-Nonylphenol Ethoxylates
HLB Value ~12–14~10–12
CMC (mM) 0.05–0.10.1–0.3
Biodegradability ModerateLow
The oleyl chain enhances biodegradability but reduces critical micelle concentration (CMC) compared to nonylphenol analogues .

What methodologies optimize the compound’s stability in aqueous formulations?

Advanced Research Question

  • pH control : Maintain formulations at pH 6–8 to prevent hydrolysis of ethoxy linkages.
  • Antioxidants : Add 0.1% BHT to inhibit olefin oxidation in the oleyl chain.
  • Storage : Use amber glass vials at 4°C to minimize photodegradation and thermal aging .

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